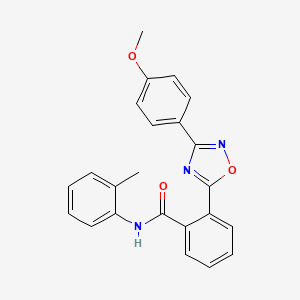

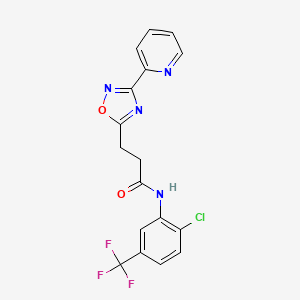

3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

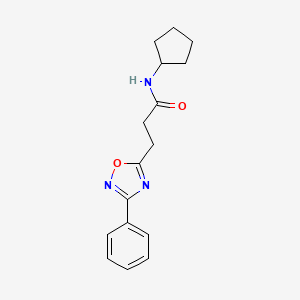

The compound “3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule. It contains several functional groups and structural features, including a bromophenyl group, an oxadiazole ring, and a quinolinol moiety .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The bromophenyl group could undergo nucleophilic aromatic substitution, and the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains. It exhibited moderate activity, with an inhibition percentage of 46% . Further exploration of related structures may yield better antifungal candidates.

Antibacterial Properties

Although no significant effect was observed against Escherichia coli, Bacillus subtilis, and Micrococcus luteus, the compound’s antibacterial potential warrants investigation. Fine-tuning its structure could enhance its activity against bacterial strains .

Coordination Chemistry

Both pyrazoles and β-ketoenols play essential roles in coordination chemistry. This compound’s ability to form stable complexes with transition metals opens avenues for developing novel coordination compounds .

Biological Activity

Pyrazoles are known for their diverse biological effects. While this compound’s antitumor, antiviral, anti-inflammatory, and anti-anxiety properties remain to be explored, its unique structure suggests potential in these areas .

Drug Development

β-ketoenols have applications in drug development. Their role as drugs against HIV, cancer, and influenza underscores their significance. Investigating this compound’s pharmacological properties could reveal therapeutic potential .

Molecular Electrostatic Potential

Density functional calculations provide insights into the HOMO–LUMO energy gap and molecular electrostatic potential. These analyses guide further research and optimization of the compound .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, are produced by electrophilic halogenation of phenol with bromine . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium , which could potentially be a part of the biochemical pathway affected by this compound.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is potentially involved in the compound’s synthesis, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might have favorable pharmacokinetic properties.

Result of Action

Bromophenols, which are structurally similar to the compound, have been detected in human blood and breast milk . This suggests that the compound might have a significant impact on the human body at the molecular and cellular levels.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is potentially involved in the compound’s synthesis, is known for its environmentally benign organoboron reagent . This suggests that the compound might be stable and effective under various environmental conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2/c1-10-6-7-11-9-13(17(23)20-15(11)8-10)16-21-18(24-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRDFDFQUMYRHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705017.png)

![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705046.png)

![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)